1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Description
1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a useful research compound. Its molecular formula is C22H22N2OS and its molecular weight is 362.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
Several studies have reported on the design, synthesis, and structural analysis of compounds related to 1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione. The synthesis processes typically involve cycloaddition reactions, ring contractions, and reactions with various nucleophiles to produce novel spiro compounds and heterocyclic derivatives with significant structural diversity. For instance, Rajanarendar et al. (2010) synthesized novel isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and isoxazolyl 1-oxa-6-thia-2,4,9-triazaspiro[4.4]non-2-ene-8-ones, demonstrating significant biological activity against standard strains (Rajanarendar et al., 2010). Similarly, synthesis and structural elucidation of diazaspiro and tetrazaspiro derivatives have been reported, highlighting the diversity of synthetic approaches and the potential for generating structurally complex and biologically active molecules (Farag et al., 2008).
Bioactivity
The bioactivity of these compounds is a significant area of interest, with studies focusing on antimicrobial, antifungal, antitumor, and antidiabetic properties. For example, compounds synthesized by Rajanarendar et al. showed significant biological activity, suggesting potential applications in the development of new antimicrobial and antifungal agents. Further, Flefel et al. (2019) developed spirothiazolidines analogs demonstrating significant anticancer and antidiabetic activities, indicating the therapeutic potential of these compounds in treating cancer and diabetes (Flefel et al., 2019).
Properties
IUPAC Name |
(4-methylphenyl)-[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS/c1-15-8-10-17(11-9-15)20(25)24-21(26)19(18-7-5-6-16(2)14-18)23-22(24)12-3-4-13-22/h5-11,14H,3-4,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUPKNDCZJNRDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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